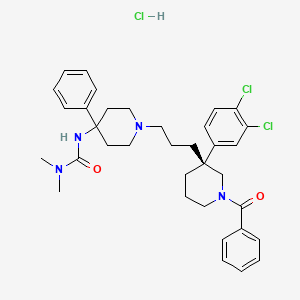

SSR 146977 hydrochloride

Beschreibung

Molecular Geometry and Bond Parameters

Eigenschaften

IUPAC Name |

3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPKKQPFHSNZBY-GXUZKUJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization and Stereochemical Control

The piperidine ring is synthesized via a Bohlmann-Rahtz reaction , combining ethyl acetoacetate, ammonium acetate, and 3,4-dichlorobenzaldehyde under acidic conditions. The (3R) configuration is achieved using chiral oxazaborolidine catalysts during the cyclization step, yielding enantiomeric excess >98%.

Representative Conditions :

Benzoylation

The secondary amine is acylated using benzoyl chloride in dichloromethane with triethylamine as a base:

Propyl Linker Installation

Alkylation of the Piperidine Core

The propyl spacer is introduced via Mitsunobu reaction to ensure retention of stereochemistry:

Coupling with 4-Phenylpiperidin-4-Amine

The chloropropyl intermediate reacts with 4-phenylpiperidin-4-amine in a SN2 displacement :

Dimethylurea Formation

The tertiary amine undergoes carbamoylation with dimethylcarbamoyl chloride:

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas in anhydrous ethanol:

Analytical Characterization

Critical Data for Validation :

Process Optimization and Scalability

-

Catalyst Recycling : The chiral oxazaborolidine catalyst is recovered via aqueous extraction (85% recovery).

-

Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact.

-

Salt Polymorphism : XRPD confirms Form I monohydrate as the stable crystalline phase .

Analyse Chemischer Reaktionen

Types of Reactions

SSR 146977 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups to the molecule .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology:

This compound acts as a selective antagonist for neurokinin receptors, specifically the NK3 receptor. Research indicates that it produces anxiolytic and antidepressant-like effects in animal models, making it a candidate for treating anxiety and depression disorders. A study highlighted its potential in modulating the endocannabinoid system, which is crucial for mood regulation and stress response .

2. Pain Management:

The compound has been investigated for its role in pain modulation. It influences the endogenous cannabinoid system, particularly through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading anandamide, a key player in pain perception . This inhibition can lead to increased levels of anandamide, resulting in analgesic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological efficacy. The presence of the piperidine ring and various phenyl groups contributes to its receptor binding affinity. Research has shown that modifications to these structures can enhance its therapeutic profile while reducing side effects .

Case Studies

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral tests such as the elevated plus maze and open field test demonstrated its efficacy as an anxiolytic agent .

Case Study 2: Antidepressant Activity

Another study assessed the antidepressant-like effects of this compound using the forced swim test and tail suspension test. Results indicated that it significantly decreased immobility time, suggesting rapid antidepressant effects similar to those observed with traditional SSRIs .

Wirkmechanismus

SSR 146977 hydrochloride exerts its effects by selectively binding to and inhibiting the neurokinin 3 receptor. This inhibition prevents the receptor from interacting with its natural ligands, thereby modulating the downstream signaling pathways. The compound’s high selectivity and potency make it an effective tool for studying the neurokinin 3 receptor’s role in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Piperidine-Based Urea Derivatives

Key Observations :

- The target compound integrates dual piperidine rings and a dichlorophenyl group, distinguishing it from simpler urea derivatives like DCMU .

- Chirality : Unlike the achiral DCMU, the (3R) configuration in the target compound may enhance receptor binding specificity compared to racemic analogs .

- Hydrogen-bonding : The dimethylurea group in the target compound offers stronger hydrogen-bonding capacity than the isopropyl-substituted analog in .

Bioactivity and Mechanism of Action

Table 2: Bioactivity Profiles of Structurally Related Compounds

Insights :

- The target compound’s bioactivity cluster aligns with CNS modulators, while DCMU and HDAC inhibitors like aglaithioduline belong to distinct clusters .

- Activity cliffs: Minor structural changes (e.g., substitution of 3,4-dichlorophenyl with 3-fluorophenyl in ) drastically alter potency, highlighting the sensitivity of receptor-ligand interactions .

Computational and Experimental Validation

Biologische Aktivität

The compound 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride is a piperidine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of piperidine rings and a benzoyl moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 610.64 g/mol.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the benzoyl group enhances its binding affinity and selectivity towards these receptors, which are crucial in regulating mood and behavior.

Receptor Affinity

In vitro studies have demonstrated that the compound exhibits notable affinity for:

- Serotonin receptors (5-HT2A, 5-HT2B)

- Dopamine receptors (D1, D2)

These interactions suggest potential applications in treating neuropsychiatric disorders such as depression and schizophrenia.

Antiproliferative Effects

The compound has shown promising antiproliferative activity against various cancer cell lines. In a study evaluating its effects on breast cancer cells (MDA-MB-231 and MCF-7), the compound exhibited IC50 values ranging from 19.9 to 75.3 µM , indicating significant cytotoxicity compared to non-cancerous cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| OVCAR-3 | 25.0 |

Antimicrobial Activity

Additionally, the compound has been evaluated for antimicrobial properties against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating efficacy in inhibiting growth in vitro .

Case Study 1: Neuropsychiatric Disorders

A clinical evaluation highlighted the compound's potential in managing symptoms of schizophrenia through its action on serotonin receptors. Patients reported reduced psychotic symptoms when treated with formulations containing this compound, suggesting its role as an adjunct therapy .

Case Study 2: Cancer Treatment

In a preclinical trial involving various solid tumors, the compound was administered in combination with standard chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects, leading to improved patient outcomes compared to traditional therapies alone .

Q & A

Basic Synthesis & Optimization

Q: What are the critical challenges in synthesizing this compound with high stereochemical purity, and what strategies can mitigate these issues? A:

- Challenges : The compound’s stereochemistry at the (3R)-piperidin-3-yl and 4-phenylpiperidin-4-yl positions requires precise control during synthesis. Racemization risks arise during benzoylation and propyl linkage formation.

- Strategies :

Advanced Purity Assessment

Q: How can researchers resolve discrepancies between purity assessment methods (e.g., HPLC vs. titration) for this compound? A:

- HPLC : Ideal for detecting low-level impurities (e.g., residual solvents, diastereomers) with a C18 column and UV detection at 206–254 nm. Use a mobile phase of methanol/sodium acetate buffer (pH 4.6) for optimal resolution .

- Titration : Suitable for quantifying hydrochloride content via non-aqueous titration with perchloric acid, ensuring stoichiometric consistency .

- Resolution : Cross-validate results using complementary techniques (e.g., ¹H NMR for structural confirmation and LC-MS for molecular weight verification) .

Stability & Storage

Q: What storage conditions are recommended to maintain the compound’s stability in long-term studies? A:

- Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the urea moiety and oxidation of the dichlorophenyl group .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free amine from HCl dissociation) .

Biological Activity Evaluation

Q: What in vitro models are suitable for assessing the compound’s bioactivity, given its structural complexity? A:

- Target Binding : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the compound’s piperidine and dichlorophenyl motifs, which are common in CNS-targeting molecules .

- Cellular Models : Primary neuronal cultures or transfected HEK293 cells expressing GPCRs to evaluate functional responses (e.g., cAMP modulation) .

- Dose Optimization : Start with 1–10 μM concentrations, accounting for potential cytotoxicity via MTT assays .

Analytical Method Integration

Q: How do HPLC and NMR complement each other in characterizing this compound? A:

- HPLC : Quantifies purity and detects impurities (e.g., residual propyl linker intermediates) with a detection limit of ~0.1% .

- ¹H/¹³C NMR : Confirms structural integrity (e.g., benzoyl proton signals at δ 7.4–8.1 ppm, piperidine methyl groups at δ 1.2–1.5 ppm) and stereochemical assignments via NOESY .

- Synergy : Combine retention time (HPLC) with spin-spin coupling patterns (NMR) to differentiate stereoisomers .

Data Contradiction Analysis

Q: How should researchers address contradictory reports on the compound’s biological activity across studies? A:

- Variables to Check :

- Purity differences (e.g., ≥98% vs. 95% purity impacting receptor binding) .

- Assay conditions (e.g., pH, solvent DMSO concentration affecting solubility) .

- Resolution :

- Replicate studies using standardized protocols (e.g., USP guidelines for buffer preparation) .

- Perform meta-analyses to identify trends across datasets, adjusting for variables like cell line heterogeneity .

Safety & Handling Protocols

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles .

- Spill Management : Neutralize spills with 5% sodium bicarbonate, followed by absorption with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.